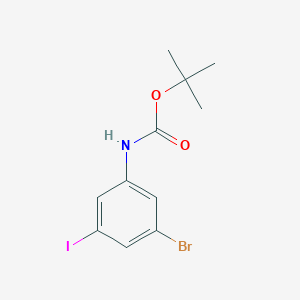

tert-Butyl (3-bromo-5-iodophenyl)carbamate

CAS No.: 915413-42-2

Cat. No.: VC11994995

Molecular Formula: C11H13BrINO2

Molecular Weight: 398.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 915413-42-2 |

|---|---|

| Molecular Formula | C11H13BrINO2 |

| Molecular Weight | 398.03 g/mol |

| IUPAC Name | tert-butyl N-(3-bromo-5-iodophenyl)carbamate |

| Standard InChI | InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15) |

| Standard InChI Key | KQAOZWJVDKYOEX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=CC(=CC(=C1)I)Br |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=CC(=C1)I)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted with bromine and iodine at the 3- and 5-positions, respectively. The carbamate group () is attached to the aromatic ring via the nitrogen atom, forming a stable tert-butyl carbamate moiety . This arrangement introduces steric hindrance and electronic effects that influence reactivity. The iodine atom’s polarizability and the bromine atom’s electron-withdrawing nature create a unique electronic environment, enhancing the compound’s suitability for metal-catalyzed reactions.

Physicochemical Characteristics

Key properties include:

While density, melting point, and boiling point data remain unspecified in available sources , the compound’s solubility is likely limited in polar solvents, consistent with its LogP value.

Synthesis and Reaction Conditions

Synthetic Pathways

The synthesis of tert-butyl (3-bromo-5-iodophenyl)carbamate typically involves multi-step protocols:

-

Protection of the Amine Group:

Starting from 3-bromo-5-iodoaniline, the amine group is protected using di-tert-butyl dicarbonate () in the presence of a base such as triethylamine. This step yields the Boc-protected intermediate . -

Functionalization via Cross-Coupling:

The iodine substituent enables Suzuki-Miyaura coupling with boronic acids. For example, reaction with cyclopentylboronic acid in the presence of and a base like introduces cyclopentyl groups .

Optimization of Reaction Conditions

-

Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for Boc protection .

-

Catalysts: Palladium catalysts (e.g., ) facilitate cross-coupling reactions .

-

Temperature: Reactions often proceed at room temperature or mild heating (40–60°C).

Applications in Organic Synthesis

Intermediate in Pharmaceutical Research

The compound’s halogenated aromatic ring serves as a versatile scaffold for constructing complex molecules. For instance, it has been used to synthesize carboxamide derivatives with antimicrobial activity . The iodine atom’s susceptibility to nucleophilic aromatic substitution enables further functionalization, such as:

-

Hydrolysis: Cleavage of the carbamate group under acidic conditions generates free amines for subsequent reactions.

-

Cross-Coupling: Suzuki reactions introduce aryl, heteroaryl, or alkyl groups, diversifying the molecular architecture .

Role in Material Science

While direct applications in materials science are less documented, the compound’s stability and halogen content suggest potential use in polymer chemistry or as a ligand in coordination complexes.

Comparative Analysis with Related Carbamates

The iodine substituent enhances reactivity in metal-catalyzed reactions compared to chlorine, making the iodo derivative more valuable in complex synthesis.

Research Findings and Future Directions

Experimental Insights

-

Antimicrobial Activity: Carboxamide derivatives synthesized from this compound exhibited moderate activity against E. coli and S. aureus .

-

Hydrolysis Kinetics: Acidic hydrolysis proceeds efficiently at 50°C, yielding 3-bromo-5-iodoaniline.

Future Applications

-

Targeted Drug Delivery: Functionalization with targeting moieties (e.g., peptides) could enhance bioavailability.

-

Catalysis: Use as a ligand in palladium-catalyzed C–H activation reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume